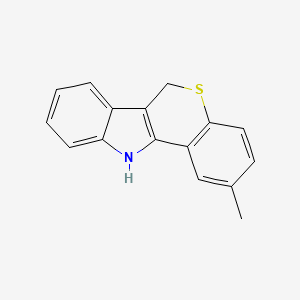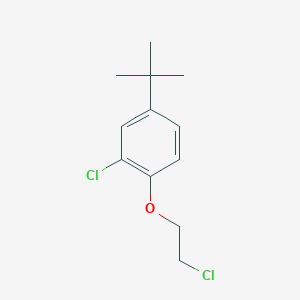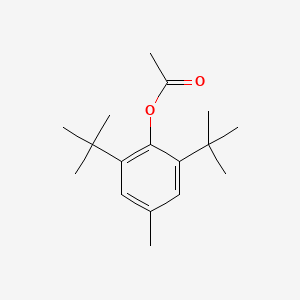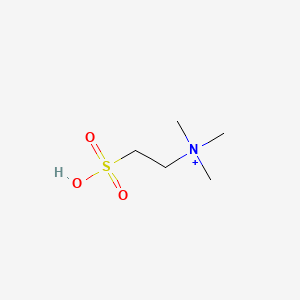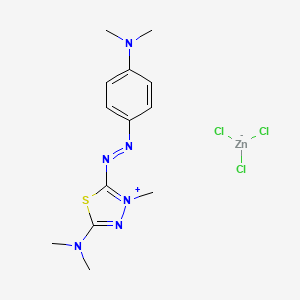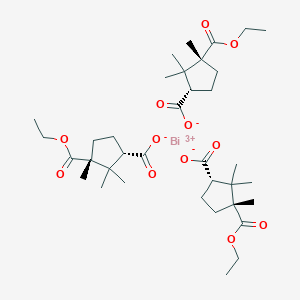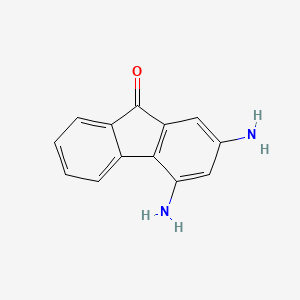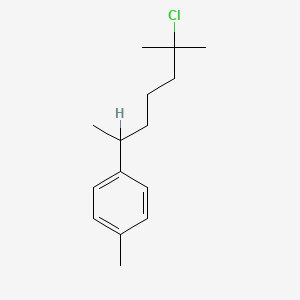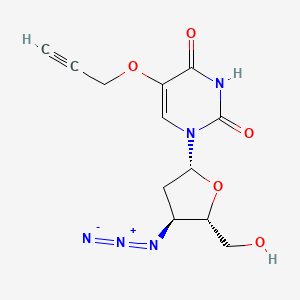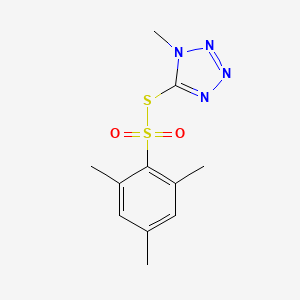
5-Chloro-2-(3-dimethylaminopropyl)amino-2'-fluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone is a chemical compound with the molecular formula C18H20ClFN2O. It is a derivative of benzophenone and contains both chloro and fluoro substituents on the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone typically involves the reaction of 5-chloro-2-aminobenzophenone with 3-dimethylaminopropylamine. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of quinolones and other heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds, including anxiolytics and sedatives.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate binding. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-(methylamino)benzophenone
- 5-Chloro-2-(ethylamino)benzophenone
- 5-Chloro-2-(propylamino)benzophenone
Uniqueness
5-Chloro-2-(3-dimethylaminopropyl)amino-2’-fluorobenzophenone is unique due to the presence of both chloro and fluoro substituents, as well as the dimethylaminopropyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
734472-33-4 |
|---|---|
Molekularformel |
C18H20ClFN2O |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
[5-chloro-2-[3-(dimethylamino)propylamino]phenyl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C18H20ClFN2O/c1-22(2)11-5-10-21-17-9-8-13(19)12-15(17)18(23)14-6-3-4-7-16(14)20/h3-4,6-9,12,21H,5,10-11H2,1-2H3 |
InChI-Schlüssel |
WJGYSTDNMLNZNH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


